In-Depth Technical Guide: Physicochemical Profiling and Synthetic Workflows of 3,5-Difluoro-4-(1H-imidazol-1-yl)benzaldehyde
In-Depth Technical Guide: Physicochemical Profiling and Synthetic Workflows of 3,5-Difluoro-4-(1H-imidazol-1-yl)benzaldehyde
Executive Summary
In the landscape of modern drug discovery, fluorinated aromatic heterocycles serve as privileged scaffolds. 3,5-Difluoro-4-(1H-imidazol-1-yl)benzaldehyde (CAS: 1342617-76-8) is a highly versatile building block characterized by its precise molecular weight of 208.16 g/mol [1]. This compound integrates three critical pharmacophoric elements: an electron-deficient difluorophenyl ring, an aldehyde handle for divergent synthesis, and a 1-aryl-1H-imidazole moiety capable of coordinating with metalloenzymes.
This whitepaper provides an authoritative guide on the physicochemical properties, exact molecular weight validation, and the self-validating synthetic workflows required to handle and utilize this compound effectively in pharmaceutical development[2].
Physicochemical Profiling & Molecular Weight Analysis
Accurate molecular weight (MW) determination and isotopic profiling are foundational for verifying the integrity of building blocks before they are incorporated into complex Active Pharmaceutical Ingredients (APIs). The presence of two highly electronegative fluorine atoms significantly alters the electron density of the aromatic ring, impacting both the compound's lipophilicity and its ionization efficiency in mass spectrometry[2].
To prevent downstream synthetic failures, researchers must validate the compound using High-Resolution Mass Spectrometry (HRMS). The theoretical exact mass of the neutral molecule is 208.0448 Da . During positive electrospray ionization (ESI+), the imidazole nitrogen readily accepts a proton, making the [M+H]+ peak at m/z 209.0521 the primary target for validation.
Table 1: Quantitative Physicochemical Data
| Property | Value | Scientific Rationale / Implication |
| Chemical Name | 3,5-Difluoro-4-(1H-imidazol-1-yl)benzaldehyde | IUPAC standard nomenclature[1]. |
| CAS Number | 1342617-76-8 | Unique registry identifier[1]. |
| Molecular Formula | C₁₀H₆F₂N₂O | Defines the stoichiometric composition. |
| Molecular Weight | 208.16 g/mol | Average mass used for bulk stoichiometric calculations[1]. |
| Exact Mass | 208.0448 Da | Monoisotopic mass required for HRMS validation. |
| Target Ion [M+H]+ | 209.0521 m/z | Primary diagnostic ion in LC-MS (ESI+) workflows. |
| Functional Groups | Aldehyde, Imidazole, Aryl Fluorides | Enables reductive aminations, condensations, and SNAr chemistry[3]. |
Synthetic Methodology: Nucleophilic Aromatic Substitution (SNAr)
The Causality Behind the Chemistry
The most efficient route to synthesize 3,5-difluoro-4-(1H-imidazol-1-yl)benzaldehyde is via a Nucleophilic Aromatic Substitution (SNAr) reaction between 3,4,5-trifluorobenzaldehyde and imidazole[4].
Why does this specific regioselectivity occur? The aldehyde group is strongly electron-withdrawing by resonance, which stabilizes the negative charge of the transient Meisenheimer complex at the ortho and para positions. Because the C4 position (para to the aldehyde) is flanked by two highly electronegative fluorine atoms, it becomes the most electrophilic site on the ring. Consequently, the imidazole nucleophile selectively displaces the para-fluorine, leaving the meta-fluorines intact.
Self-Validating Experimental Protocol
This protocol is designed as a closed-loop, self-validating system. Proceeding to the next step is strictly contingent upon passing the defined analytical checkpoints.
Step 1: Reagent Preparation
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Dissolve 3,4,5-trifluorobenzaldehyde (1.0 equivalent, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF) (20 mL) under a nitrogen atmosphere.
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Causality: Anhydrous DMF is chosen because its high dielectric constant stabilizes the polar Meisenheimer transition state, accelerating the SNAr reaction.
Step 2: Nucleophilic Addition
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Cool the solution to 0°C using an ice bath.
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Add anhydrous K₂CO₃ (2.0 equivalents) followed by imidazole (1.1 equivalents) in small portions.
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Causality: K₂CO₃ acts as a non-nucleophilic base to deprotonate imidazole, enhancing its nucleophilicity without competing for the electrophilic aromatic ring.
Step 3: Reaction Maturation & Validation
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Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature for 4 hours.
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Self-Validating Checkpoint 1 (LC-MS): Withdraw a 10 µL aliquot, dilute in MeCN, and inject into the LC-MS. The reaction is deemed complete only when the starting material peak (m/z 161.02) is completely consumed and the product peak (m/z 209.05) accounts for >95% of the Total Ion Chromatogram (TIC). If m/z 161.02 persists, add 0.1 eq of imidazole and stir for an additional 2 hours.
Step 4: Workup and Isolation
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Quench the reaction by pouring it into 100 mL of ice-cold distilled water. Extract with Ethyl Acetate (3 x 50 mL).
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Wash the combined organic layers with brine (5 x 50 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Self-Validating Checkpoint 2 (1H-NMR): Dissolve a sample in DMSO-d6. Validation is achieved if the spectrum shows an aldehyde proton singlet at ~9.9 ppm, the disappearance of the para-fluorine coupling, and the emergence of three distinct imidazole protons (singlets at ~8.1, 7.6, and 7.1 ppm).
Figure 1: Nucleophilic aromatic substitution (SNAr) workflow for synthesizing the target compound.
Downstream Applications in Drug Discovery
The strategic value of 3,5-Difluoro-4-(1H-imidazol-1-yl)benzaldehyde lies in its dual-functional nature.
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Cytochrome P450 (CYP) Inhibition: The lone pair of electrons on the sp2-hybridized nitrogen (N3) of the imidazole ring is a well-documented pharmacophore for coordinating with the heme iron in CYP450 enzymes[4]. This makes the scaffold highly valuable in the synthesis of novel antifungal agents (targeting CYP51) or oncology drugs (targeting CYP17A1).
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Kinase Inhibitor Scaffolds: The aldehyde group can undergo reductive amination with various primary and secondary amines using sodium triacetoxyborohydride (NaBH(OAc)₃). This yields highly functionalized benzylamines, a motif frequently found in tyrosine kinase inhibitors.
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Fluorogenic Probes: Through Knoevenagel condensation with active methylene compounds, this aldehyde can be converted into fluorophores structurally analogous to DFHBI, which are utilized in cutting-edge RNA imaging technologies (e.g., Spinach and Broccoli aptamers).
Figure 2: Divergent synthetic applications of the aldehyde functional group in drug discovery.
References
- Title: 3,5-Difluoro-4-(1h-imidazol-1-yl)
- Source: tcichemicals.
- Title: 1691760-32-3 | 3-Fluoro-5-(1H-imidazol-1-yl)
- Title: Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)
